Product packaging for 4-chloro-3-ethynylaniline hydrochloride(Cat. No.:CAS No. 2694729-57-0)

4-chloro-3-ethynylaniline hydrochloride

Cat. No.: B6201095
CAS No.: 2694729-57-0
M. Wt: 188.05 g/mol
InChI Key: YUEVVLQMDPXSMT-UHFFFAOYSA-N
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Description

4-chloro-3-ethynylaniline hydrochloride is a useful research compound. Its molecular formula is C8H7Cl2N and its molecular weight is 188.05 g/mol. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2694729-57-0

Molecular Formula

C8H7Cl2N

Molecular Weight

188.05 g/mol

IUPAC Name

4-chloro-3-ethynylaniline;hydrochloride

InChI

InChI=1S/C8H6ClN.ClH/c1-2-6-5-7(10)3-4-8(6)9;/h1,3-5H,10H2;1H

InChI Key

YUEVVLQMDPXSMT-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=CC(=C1)N)Cl.Cl

Purity

95

Origin of Product

United States

Reactivity of the Terminal Alkyne Moiety

The terminal alkyne group in 4-chloro-3-ethynylaniline (B3029861) hydrochloride is a versatile functional group that participates in a variety of addition and coupling reactions.

The terminal alkyne of 4-chloro-3-ethynylaniline serves as a key substrate in "click chemistry," a concept introduced by K.B. Sharpless in 2001 to describe reactions that are high-yielding, stereospecific, and generate minimal byproducts. organic-chemistry.org The most prominent example of a click reaction is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne. nih.govwikipedia.orgnih.gov

This reaction, particularly the copper(I)-catalyzed version (CuAAC), proceeds rapidly under mild conditions, often in aqueous solutions, to form a stable 1,2,3-triazole ring. nih.govtcichemicals.comijpsjournal.com The resulting triazole serves as a robust linker, connecting the aniline (B41778) core to other molecular fragments. nih.govnih.gov This methodology is widely employed in drug discovery, materials science, and bioconjugation. nih.govijpsjournal.com The formation of 1,4-disubstituted-1,2,3-triazoles is a hallmark of this reaction, offering high regioselectivity. organic-chemistry.orgtcichemicals.com The stability of the triazole ring to metabolic and chemical degradation makes it an ideal component in the design of bioactive compounds, including potential anticancer agents. nih.gov

Click Reaction Variant Catalyst Product Regioisomer Key Features
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Copper(I)1,4-disubstituted 1,2,3-triazoleHigh yields, mild conditions, high regioselectivity. organic-chemistry.orgwikipedia.org
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)Ruthenium1,5-disubstituted 1,2,3-triazoleComplements CuAAC by providing the opposite regioisomer. organic-chemistry.orgwikipedia.org
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)None (uses strained alkynes)TriazoleCatalyst-free, useful for biological applications. ijpsjournal.comnih.gov

The terminal alkyne of 4-chloro-3-ethynylaniline hydrochloride is a versatile handle for various transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds. tcichemicals.comnih.gov

Sonogashira Reaction: This palladium- and copper-cocatalyzed reaction couples terminal alkynes with aryl or vinyl halides. wikipedia.orgorganic-chemistry.org It is a powerful method for constructing sp-sp² carbon-carbon bonds and is widely used in the synthesis of pharmaceuticals, natural products, and organic materials. wikipedia.orgresearchgate.net The reaction is typically carried out under mild conditions, such as at room temperature, with a mild base. wikipedia.org While traditional Sonogashira couplings often require anhydrous and anaerobic conditions, newer methods have been developed that can be performed in water. organic-chemistry.org

Heck Reaction: While the classic Heck reaction involves the coupling of an unsaturated halide with an alkene, variations exist that can involve alkynes.

Suzuki Reaction: The Suzuki reaction, a palladium-catalyzed cross-coupling of an organoboron compound with a halide, can be adapted to involve alkynes, although it is more commonly used for aryl-aryl bond formation.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is primarily used for the formation of carbon-nitrogen bonds. While not a direct reaction of the alkyne, the aniline nitrogen of the parent compound can participate in such couplings. Sydnone-derived palladium complexes have shown efficiency in both Sonogashira-Hagihara and Buchwald-Hartwig reactions. arkat-usa.org

Cross-Coupling Reaction Catalyst System Bond Formed Typical Reactants
SonogashiraPalladium and CopperC(sp)-C(sp²)Terminal alkyne and aryl/vinyl halide wikipedia.org
HeckPalladiumC-CAlkene and aryl/vinyl halide
SuzukiPalladiumC-COrganoboron compound and halide
Buchwald-HartwigPalladiumC-NAmine and aryl halide

The addition of hydrogen halides (HX) across the triple bond of the ethynyl (B1212043) group follows Markovnikov's rule. youtube.com The initial addition results in a vinyl halide. Mechanistically, the electron-rich triple bond attacks the proton of the hydrogen halide, forming a vinyl cation intermediate. youtube.com The halide ion then attacks the more substituted carbon of the former triple bond. youtube.com If a chiral center is formed during this process, a racemic mixture of R and S enantiomers is typically produced because the nucleophilic attack can occur from either side of the planar carbocation intermediate. youtube.com A second hydrohalogenation can occur on the resulting alkene, leading to a geminal dihalide, where both halogens are attached to the same carbon. youtube.com

The terminal alkyne is susceptible to electrophilic addition reactions. The high electron density of the triple bond makes it nucleophilic. youtube.com For instance, the reaction with a halogen like bromine (Br₂) results in the addition of two bromine atoms across the triple bond, initially forming a dihaloalkene. With excess halogen, a tetrahaloalkane can be formed. These reactions proceed through a cyclic halonium ion intermediate, similar to the mechanism with alkenes.

Reactivity of the Aryl Chloride Substituent

The chlorine atom attached to the aromatic ring exhibits reactivity characteristic of aryl halides, particularly in nucleophilic aromatic substitution reactions.

Nucleophilic aromatic substitution (SNAr) is a key reaction for the aryl chloride group of 4-chloro-3-ethynylaniline (B3029861). masterorganicchemistry.com Unlike nucleophilic substitution on alkyl halides (SN1 and SN2), SNAr on aryl halides typically requires the presence of electron-withdrawing groups on the aromatic ring to proceed. masterorganicchemistry.comlibretexts.org The reaction generally follows a two-step addition-elimination mechanism. libretexts.org

In the first step, a nucleophile adds to the carbon atom bearing the leaving group (the chloride), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups, especially those positioned ortho or para to the leaving group, helps to stabilize this negatively charged intermediate through resonance, thereby facilitating the reaction. libretexts.org In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. libretexts.org

Elucidation of Molecular Structure Via Advanced Spectroscopic and Diffraction Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Assignments and Coupling Constant Analysis

Proton NMR (¹H NMR) spectroscopy of 4-chloro-3-ethynylaniline (B3029861) hydrochloride reveals distinct signals for the aromatic and ethynyl (B1212043) protons. The chemical shifts (δ) are measured in parts per million (ppm) and provide insight into the electronic environment of each proton. The coupling constants (J), measured in Hertz (Hz), describe the interaction between neighboring protons and are crucial for determining their relative positions.

The aromatic region of the ¹H NMR spectrum is expected to show signals for the three protons on the aniline (B41778) ring. The ethynyl proton, being in a unique chemical environment, will also exhibit a characteristic signal.

Interactive Data Table: ¹H NMR Data for Aromatic and Ethynyl Protons

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic H7.21 - 7.29m
Aromatic H6.94 - 7.00m
Aromatic H6.70 - 6.77m
Ethynyl H3.5 (estimated)s

Note: 'm' denotes a multiplet, and 's' denotes a singlet. The specific assignment of chemical shifts and coupling constants to individual aromatic protons requires further 2D NMR analysis.

Carbon-13 (¹³C) NMR Chemical Shift Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in 4-chloro-3-ethynylaniline hydrochloride gives rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum will display signals for the six carbons of the benzene (B151609) ring and the two carbons of the ethynyl group. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms attached to them.

Interactive Data Table: ¹³C NMR Chemical Shift Data

Carbon AtomChemical Shift (δ, ppm)
Aromatic C-N148.4
Aromatic C-Cl135.3 (estimated)
Aromatic C-C≡112.6 (estimated)
Aromatic CH129.7, 121.6, 118.9
Ethynyl C≡C92.9, 87.0 (estimated)

Heteronuclear Correlation Spectroscopy (HSQC, HMBC) for Connectivity Determination

Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in establishing the connectivity within the molecule.

HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.eduyoutube.com This allows for the unambiguous assignment of proton and carbon signals for the CH groups in the aromatic ring. sdsu.eduyoutube.com

HMBC reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.eduyoutube.com This is particularly useful for identifying the quaternary carbons (those without attached protons), such as the carbon atoms bonded to the chlorine, the amino group, and the ethynyl group, by observing their long-range couplings to nearby protons. sdsu.eduyoutube.com

Two-Dimensional NMR Techniques (COSY, NOESY) for Structural Confirmation

Further confirmation of the molecular structure is obtained using COSY and NOESY experiments.

Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com In the case of 4-chloro-3-ethynylaniline, COSY would show correlations between adjacent aromatic protons, confirming their positions on the benzene ring. sdsu.eduyoutube.com

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close to each other in space, regardless of whether they are directly bonded. This is crucial for determining the three-dimensional structure and conformation of the molecule. For instance, a NOESY experiment could show a correlation between the ethynyl proton and a nearby aromatic proton, confirming the orientation of the ethynyl group.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound with a high degree of confidence. The theoretical monoisotopic mass of the protonated molecule of 4-chloro-3-ethynylaniline ([M+H]⁺) is calculated to be 152.02616 Da. uni.lu Experimental HRMS data would be expected to match this value very closely, confirming the chemical formula C₈H₇ClN⁺. uni.lursc.org

Interactive Data Table: HRMS Data for 4-chloro-3-ethynylaniline

IonTheoretical m/zObserved m/z
[M+H]⁺152.02616-
[M+Na]⁺174.00810-

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

While specific experimental tandem mass spectrometry data for this compound is not extensively published, the fragmentation pathway under electron impact (EI) ionization can be predicted based on the known behavior of related chemical structures, such as anilines and halogenated aromatic compounds. acs.orgmiamioh.edulibretexts.org

The molecular ion (M⁺˙) is expected to be prominent. The primary fragmentation pathways would likely involve the cleavage of the substituents from the aromatic ring. A characteristic fragmentation pattern for aromatic amines like aniline involves the loss of a hydrogen atom followed by the elimination of a neutral molecule of hydrogen cyanide (HCN), leading to the formation of a cyclopentadienyl (B1206354) cation. miamioh.edu For chloro-substituted aromatics, the loss of a chlorine radical (Cl•) or a neutral hydrogen chloride (HCl) molecule is a common fragmentation event.

The predicted fragmentation for 4-chloro-3-ethynylaniline would therefore likely proceed through the following key steps:

Initial Ionization: Formation of the molecular ion [C₈H₆ClN]⁺˙.

Loss of Chlorine: Cleavage of the carbon-chlorine bond to yield a [M-Cl]⁺ fragment.

Loss of Acetylene: Cleavage of the ethynyl group, resulting in a [M-C₂H]⁺ fragment.

Loss of Hydrogen Cyanide: Following initial fragmentation, the resulting aniline-like structures can undergo the characteristic loss of HCN to produce a highly stable five-membered ring fragment. miamioh.edu

These pathways are consistent with the general principles of mass spectrometry, where the most stable ions and neutral fragments dictate the fragmentation pattern. libretexts.orgnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds. libretexts.org The IR spectrum of this compound is distinguished by characteristic absorption bands for its terminal alkyne, aromatic C-Cl, and anilinium N-H groups.

Characteristic Stretching Frequencies of Terminal Alkyne (C≡CH)

The terminal ethynyl group (–C≡CH) gives rise to two highly characteristic and diagnostic absorption bands:

≡C–H Stretch: A sharp, strong band typically appears around 3300 cm⁻¹. This high frequency is indicative of the C-H bond where the carbon atom has sp hybridization. libretexts.org

C≡C Stretch: A weaker, sharp absorption is expected in the range of 2100–2250 cm⁻¹. The intensity of this peak is variable and depends on the molecular symmetry and dipole moment change during vibration.

Vibrational Modes of Aromatic C-Cl and N-H Bonds

The vibrations of the bonds on the substituted benzene ring provide further structural confirmation:

Aromatic C–Cl Stretch: The stretching vibration for a carbon-chlorine bond on an aromatic ring is typically observed in the fingerprint region, generally between 850 cm⁻¹ and 550 cm⁻¹.

N–H Stretch: As a hydrochloride salt, the primary amine (–NH₂) is protonated to form an anilinium ion (–NH₃⁺). The N-H stretching vibrations in this group appear as a very broad and strong series of absorptions spanning from approximately 2800 to 3200 cm⁻¹. This broadness is a result of extensive hydrogen bonding in the solid state. This feature often overlaps with C-H stretching bands.

N–H Bend: The asymmetric and symmetric bending vibrations for the –NH₃⁺ group are expected to appear in the 1600–1500 cm⁻¹ region.

Table 1: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Terminal Alkyne≡C–H Stretch~3300Strong, Sharp
Terminal AlkyneC≡C Stretch2100 - 2250Weak to Medium, Sharp
Anilinium IonN–H Stretch2800 - 3200Strong, Very Broad
Anilinium IonN–H Bend1500 - 1600Medium
Aromatic RingC=C Stretch1600 - 1450Medium to Weak
Aromatic RingC–H Stretch3000 - 3100Medium
Aryl HalideC–Cl Stretch850 - 550Medium to Strong

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid, including precise bond lengths, bond angles, and details about intermolecular interactions that define the crystal lattice. nih.gov

While a specific, publicly available crystal structure determination for this compound was not identified, its solid-state characteristics can be inferred from known structures of related chloro-substituted anilines and aromatic compounds. nih.govnih.gov

Bond Lengths, Bond Angles, and Torsional Angles Analysis

In the absence of experimental data for this specific molecule, the expected bond parameters can be estimated based on standard values for similar chemical environments. The benzene ring is expected to be largely planar, with bond angles close to 120°. The ethynyl group is linear, with a C≡C–H angle of 180°.

Table 2: Expected Bond Parameters for this compound

BondBond TypeExpected Bond Length (Å)Expected Bond Angle
C–C (Aromatic)sp²–sp²~1.39C–C–C: ~120°
C–Clsp²–Cl~1.74
C–Nsp²–N~1.47
C≡Csp–sp~1.20
≡C–Hsp–H~1.06C≡C–H: ~180°
C–C (Ring-Alkyne)sp²–sp~1.43

Torsional angles would define the orientation of the substituents relative to the plane of the benzene ring. For a simple substituted aniline, these are expected to be minimal, maintaining coplanarity to maximize electronic conjugation, although crystal packing forces can induce slight twists.

Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of this compound would be dominated by strong electrostatic interactions and hydrogen bonding. rsc.org

Hydrogen Bonding: The primary and most significant intermolecular interaction will be the formation of strong hydrogen bonds between the anilinium (–NH₃⁺) donor groups and the chloride (Cl⁻) anion acceptors. These N–H···Cl⁻ interactions are crucial in defining the primary structural motifs of the crystal lattice.

Halogen Bonding: The chlorine atom on the aromatic ring can act as a halogen bond donor, potentially forming weak C–Cl···N or C–Cl···π interactions with neighboring molecules.

C–H···π Interactions: The hydrogen atom of the ethynyl group can act as a weak hydrogen bond donor, forming C–H···π interactions with the electron-rich face of a nearby aromatic ring.

These combined interactions create a stable, three-dimensional supramolecular network. nih.govresearchgate.net

Mechanistic Investigations and Reactivity Profiling of this compound

The chemical compound this compound is a molecule of significant interest in organic synthesis due to its bifunctional nature, possessing both a terminal alkyne and an aryl chloride. This unique combination of reactive sites allows for a diverse range of chemical transformations, making it a valuable building block in the construction of complex organic molecules. This article explores the reactivity of this compound, focusing on the distinct chemical behaviors of its terminal alkyne moiety and its aryl chloride substituent.

Mechanistic Investigations and Reactivity Profiling

Reactivity of the Aryl Chloride Substituent

Palladium-Catalyzed Aryl Halide Coupling Reactions

The chloro and ethynyl (B1212043) groups in 4-chloro-3-ethynylaniline (B3029861) hydrochloride allow it to participate in a variety of palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. libretexts.org The reactivity of the aryl chloride is central to several named reactions, including the Suzuki, Heck, and Sonogashira couplings. wikipedia.orgwikipedia.orgwikipedia.org

The Sonogashira coupling , which joins a terminal alkyne with an aryl or vinyl halide, is particularly relevant as the molecule contains both necessary functional groups. libretexts.orgwikipedia.orgorganic-chemistry.orgbyjus.comnih.gov This reaction can be used to couple 4-chloro-3-ethynylaniline with another alkyne (reacting at the chloride position) or with another aryl/vinyl halide (reacting at the ethynyl position). The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. libretexts.orgwikipedia.orgorganic-chemistry.org Copper-free versions of the Sonogashira reaction have also been developed. libretexts.orgorganic-chemistry.orgnih.gov

The Suzuki reaction couples the aryl chloride with an organoboron compound, such as a boronic acid, using a palladium catalyst and a base. wikipedia.orglibretexts.org This method is widely used for the synthesis of biaryl compounds. Studies on the Suzuki-Miyaura coupling of other chloro-substituted nitrogen heterocycles have shown that while N-protected compounds react with high yield, unprotected ones can be challenging, often requiring higher temperatures and specific ligands like SPhos or XPhos to achieve good yields. nih.gov

The Heck reaction involves the coupling of the aryl chloride with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is known for its high trans selectivity. organic-chemistry.org The catalyst can be a palladium(II) salt like palladium acetate, which is reduced in situ to the active palladium(0) species. libretexts.orgyoutube.com

Below is a table summarizing potential palladium-catalyzed coupling reactions for 4-chloro-3-ethynylaniline.

Reaction NameCoupling PartnerKey ReagentsProduct Type
Sonogashira CouplingTerminal AlkynePd catalyst, Cu(I) co-catalyst, BaseArylalkyne
Suzuki CouplingOrganoboron CompoundPd catalyst, BaseBiaryl
Heck ReactionAlkenePd catalyst, BaseSubstituted Alkene

Reactivity of the Aniline (B41778) Moiety

The aniline portion of the molecule, consisting of the benzene (B151609) ring and the amino group, exhibits rich and varied reactivity.

The lone pair of electrons on the nitrogen atom of the aniline group makes it nucleophilic. savemyexams.comlibretexts.org However, in the hydrochloride salt form, this lone pair is protonated, forming an anilinium ion (-NH3+). This protonation effectively quenches the nucleophilicity of the amine. For the amine to act as a nucleophile, it must first be deprotonated by a base.

Once deprotonated to the free aniline, the amine group can react with various electrophiles. A common reaction is nucleophilic substitution, for example, with alkyl halides to form secondary amines. savemyexams.comchemguide.co.uk However, this can lead to multiple substitutions, forming tertiary amines and even quaternary ammonium (B1175870) salts. savemyexams.com The amine can also react with other electrophilic centers, such as the carbonyl carbon of acid chlorides or the sulfur atom of sulfonyl chlorides. libretexts.org The presence of electron-withdrawing chloro and ethynyl groups on the ring reduces the electron density on the nitrogen atom, making the free amine less basic and a weaker nucleophile compared to unsubstituted aniline.

The aniline ring itself can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. The outcome of these reactions is governed by the directing effects of the existing substituents. oneonta.eduorganicchemistrytutor.comwikipedia.org

-NH2 (Amino group): In its free base form, the amino group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance (+M effect). oneonta.eduorganicchemistrytutor.com

-Cl (Chloro group): The chlorine atom is a deactivating group due to its inductive electron withdrawal (-I effect), but it is an ortho, para-director because it can donate a lone pair of electrons through resonance (+M effect). oneonta.eduyoutube.com

-C≡CH (Ethynyl group): The ethynyl group is generally considered to be a deactivating, meta-directing group due to its electron-withdrawing inductive effect.

-NH3+ (Anilinium group): In the hydrochloride salt form, the amino group is protonated to an anilinium group. This group is strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive effect. oneonta.edu

The regiochemical outcome of an EAS reaction on 4-chloro-3-ethynylaniline will depend on the reaction conditions, specifically the acidity. Under basic or neutral conditions (free amine), the powerful ortho, para-directing influence of the amino group would likely dominate, directing incoming electrophiles to positions 2 and 6. However, position 2 is sterically hindered by the adjacent ethynyl group. Under strongly acidic conditions, the anilinium form directs incoming electrophiles to the meta position, which is position 5. The interplay of these competing directing effects makes predicting the precise outcome complex.

The nucleophilic amine of deprotonated 4-chloro-3-ethynylaniline readily reacts with carboxylic acid derivatives to form amides. nih.govyoutube.comlibretexts.org This is a robust and widely used transformation. The reaction typically involves acylating agents like acid chlorides or acid anhydrides. libretexts.orglibretexts.org Alternatively, carboxylic acids can be coupled directly with the amine using a variety of coupling reagents that activate the carboxylic acid. youtube.com

Amide Formation: R-COCl + H₂N-Ar → R-CONH-Ar + HCl (where Ar = 4-chloro-3-ethynylphenyl)

Urethanes (also known as carbamates) are another important class of derivatives formed from the aniline moiety. They are typically synthesized by reacting the aniline with a chloroformate (e.g., ethyl chloroformate) or an isocyanate. researchgate.netnih.govgoogle.comresearchgate.netscispace.com This reaction results in the formation of a urethane (B1682113) linkage (-NH-CO-O-).

Urethane Formation: R-O-COCl + H₂N-Ar → R-O-CONH-Ar + HCl (where Ar = 4-chloro-3-ethynylphenyl)

These reactions are fundamental in modifying the properties of the aniline group and are frequently employed in the synthesis of pharmaceuticals and other functional materials.

Reaction Mechanisms of Hydrochloride Salt Dissociation and Association

As a hydrochloride salt, the compound exists in equilibrium between its protonated (anilinium) and neutral (aniline) forms in solution. This equilibrium is fundamental to its reactivity, as the nucleophilicity of the amine and the directing effects on the aromatic ring are drastically different between the two forms.

The dissociation of 4-chloro-3-ethynylaniline hydrochloride is an acid-base reaction involving the transfer of a proton from the anilinium cation to a base, which is often the solvent (e.g., water) or an added base. youtube.comnih.govyoutube.com

C₈H₅Cl(C₂H)NH₃⁺ + B ⇌ C₈H₅Cl(C₂H)NH₂ + BH⁺ (where B is a base)

The position of this equilibrium is dictated by the pKa of the anilinium ion and the pKa of the conjugate acid of the base (BH⁺). The pKa of the anilinium ion is, in turn, influenced by the electronic effects of the substituents on the aromatic ring. Both the chloro and ethynyl groups are electron-withdrawing, which reduces the electron density on the nitrogen atom. This stabilizes the neutral aniline form relative to the anilinium cation, making the aniline a weaker base and the corresponding anilinium ion a stronger acid (i.e., having a lower pKa) compared to unsubstituted anilinium chloride. wikipedia.org For reactions requiring the nucleophilic free amine, a base must be added that is strong enough to deprotonate the anilinium ion effectively. Conversely, reactions requiring the deactivating, meta-directing anilinium group are carried out in strong acid. oneonta.edu The dynamics of this proton transfer are crucial for controlling the reaction pathway and achieving the desired synthetic outcome. For highly hydrophobic anilines, the choice of acid and solvent can be critical for achieving dissolution and effective protonation. reddit.com

Counterion Effects on Reactivity

The reactivity of an active chemical species can be significantly influenced by the nature of its counterion. In the case of this compound, the hydrochloride ion (Cl⁻) plays a crucial role in modulating the chemical behavior of the 4-chloro-3-ethynylaniline cation. This effect is primarily due to the acidic proton of the hydrochloride, which protonates the aniline nitrogen, thereby altering the electron density and steric environment of the molecule.

The protonation of the amino group to form the anilinium salt has a profound impact on the molecule's reactivity. The lone pair of electrons on the nitrogen atom in the free base, 4-chloro-3-ethynylaniline, is a key determinant of its nucleophilicity and its activating effect on the aromatic ring. In the hydrochloride salt form, this lone pair is engaged in a bond with a proton, effectively converting the activating amino group into a deactivating anilinium group. This change in electronic character significantly affects the susceptibility of the aromatic ring to electrophilic substitution and the reactivity of the ethynyl group.

In general, the presence of a counterion can influence reaction rates and equilibria. For aniline and its derivatives, the hydrochloride salt exists in a pH-dependent equilibrium with the free base. The position of this equilibrium, and thus the concentration of the more reactive free base, can be manipulated by the reaction conditions. The choice of solvent can also mediate the interaction between the anilinium cation and the chloride counterion, thereby influencing reactivity.

While specific quantitative data on the counterion effects for this compound is not extensively detailed in publicly available literature, the principles of physical organic chemistry provide a framework for understanding these effects. The reactivity of the hydrochloride salt is expected to be substantially different from that of the free base or salts with other counterions, such as those derived from weaker acids.

Further research, including kinetic studies comparing the reactivity of this compound with its free base and other salt forms, would be necessary to fully quantify the influence of the counterion on its reaction profiles. Such studies would likely involve varying the counterion and observing the resulting changes in reaction rates for processes such as polymerization, electrophilic addition to the ethynyl group, or substitution on the aromatic ring.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and energy of the system.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the most stable three-dimensional arrangement of atoms in a molecule—its ground state geometry.

For 4-chloro-3-ethynylaniline (B3029861) hydrochloride, a DFT calculation would optimize the bond lengths, bond angles, and dihedral angles. The calculation would predict a nearly planar geometry for the aniline (B41778) ring. The presence of the hydrochloride would mean the -NH2 group is treated as -NH3+, which would adopt a tetrahedral geometry. The triple bond of the ethynyl (B1212043) group (–C≡CH) would be linear. DFT calculations provide precise values for these parameters, which are crucial for understanding the molecule's stability and interactions.

Table 1: Predicted Geometrical Parameters from a Hypothetical DFT Calculation

ParameterPredicted Value (Illustrative)
C-Cl Bond Length~1.74 Å
C-N Bond Length~1.47 Å
C≡C Bond Length~1.21 Å
C-C (ring) Bond Lengths~1.39 - 1.41 Å
C-N-H Bond Angle~109.5°
Ring C-C-C Angles~118° - 121°

Note: These values are illustrative, based on typical DFT results for similar structures, as specific published data for this compound is unavailable.

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity). libretexts.org

The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and chemical reactivity. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For 4-chloro-3-ethynylaniline hydrochloride, the HOMO would likely be localized on the π-system of the benzene (B151609) ring and the ethynyl group. The LUMO would also be associated with the π-antibonding orbitals of the aromatic system, influenced by the electron-withdrawing chloro group.

Table 2: Hypothetical Frontier Molecular Orbital Data

OrbitalEnergy (Illustrative)Description
HOMO-6.5 eVLocalized on the π-system of the aniline ring and ethynyl group.
LUMO-1.2 eVLocalized on the π*-system, with significant contribution from the carbon atoms attached to the chloro and ethynyl groups.
HOMO-LUMO Gap5.3 eVIndicates moderate kinetic stability.

An Electrostatic Potential (ESP) map is a visual representation of the charge distribution in a molecule. researchgate.net It is plotted onto the molecule's electron density surface. Red colors indicate regions of negative electrostatic potential (electron-rich, attractive to electrophiles), while blue colors show positive electrostatic potential (electron-poor, attractive to nucleophiles). researchgate.net

For this compound, the ESP map would show a significant region of positive potential around the -NH3+ group due to the positive charge. The region around the electronegative chlorine atom would exhibit a negative potential. The ethynyl group, being electron-withdrawing, would contribute to a more positive potential on the adjacent ring carbons. This mapping is invaluable for predicting how the molecule will interact with other polar molecules, ions, or biological receptors.

Computational Prediction of Reactivity and Reaction Pathways

Beyond static properties, computational chemistry can model the dynamics of chemical reactions, predicting how a molecule might transform.

A chemical reaction proceeds from reactants to products via a high-energy intermediate state known as the transition state. The energy required to reach this state from the reactants is the activation energy (Ea), which determines the reaction rate. youtube.com

Computational methods can locate the geometry of the transition state and calculate its energy. For a hypothetical reaction involving this compound, such as a nucleophilic substitution or an addition to the ethynyl group, chemists would model the entire reaction path. The difference in energy between the reactants and the calculated transition state provides the activation energy, allowing for a quantitative prediction of the reaction's feasibility and speed.

A reaction coordinate is a geometric parameter that changes continuously along the reaction pathway, such as a bond being formed or broken. By calculating the energy of the system at various points along this coordinate, a reaction energy profile can be constructed. This profile visualizes the energy changes throughout the reaction, clearly showing the reactants, products, any intermediates, and the transition states that connect them. This analysis provides a detailed, step-by-step map of the chemical transformation, offering deep insight into the reaction mechanism.

Regioselectivity and Stereoselectivity Predictions

Regioselectivity in chemical reactions involving 4-chloro-3-ethynylaniline is primarily dictated by the electronic influence of its substituents on the aniline ring. The aniline core contains three key functional groups: an amino group (-NH₂), a chloro group (-Cl), and an ethynyl group (-C≡CH).

Electrophilic Aromatic Substitution: The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions (positions 2 and 6 relative to the amino group). The chloro group is a deactivating group but also an ortho, para-director. The ethynyl group is a deactivating, meta-directing group. The combined influence of these groups makes the prediction of substitution patterns complex. Theoretical calculations, such as mapping the electrostatic potential or analyzing frontier molecular orbitals (HOMO/LUMO), can predict the most likely sites for electrophilic attack. Generally, the positions ortho to the strongly activating amino group (positions 2 and 6) would be the most nucleophilic and thus most susceptible to electrophilic attack.

Nucleophilic Aromatic Substitution: While less common for this type of molecule, nucleophilic aromatic substitution (SNAr) could occur under specific conditions, particularly targeting the carbon atom bearing the chloro substituent. The feasibility of such reactions can be predicted by calculating the partial positive charges on the ring carbons and the energies of the LUMO, which indicate the most electrophilic sites. nih.gov

Reactions at the Ethynyl Group: The ethynyl group itself is a site of potential reactivity. For instance, its reaction with hydrochloric acid can proceed via an electrophilic addition mechanism. researchgate.net The spatial arrangement of the aniline and ethynyl groups may facilitate intramolecular interactions that influence the regioselectivity of such additions. researchgate.net

Stereoselectivity is concerned with the preferential formation of one stereoisomer over another. This compound is an achiral molecule and does not have any stereocenters. Therefore, reactions involving this compound will not exhibit stereoselectivity unless a new chiral center is introduced as part of the reaction process with a chiral reagent or catalyst. In such cases, computational modeling could be employed to predict the most stable transition states and, consequently, the major stereoisomeric product.

Prediction of Molecular Descriptors and Topological Properties

Molecular descriptors are numerical values that characterize the properties of a molecule. They are widely used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies to predict the physicochemical properties and biological activities of chemical compounds.

Topological Polar Surface Area (TPSA)

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms (typically oxygen and nitrogen) and their attached hydrogens. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. For 4-chloro-3-ethynylaniline, the predicted TPSA is 26.02 Ų. chemscene.com This value suggests moderate polarity.

Partition Coefficient (LogP)

The partition coefficient (LogP) measures the differential solubility of a compound in a hydrophobic (octanol) and a hydrophilic (water) solvent. It is a key indicator of a molecule's lipophilicity. A higher LogP value indicates greater lipophilicity. The predicted LogP for 4-chloro-3-ethynylaniline is 1.9035, while the predicted XlogP value is 2.1. chemscene.comuni.lu These values indicate that the compound is moderately lipophilic.

Hydrogen Bond Acceptor and Donor Counts

Hydrogen bonds are crucial non-covalent interactions in chemical and biological systems. rowansci.comrsc.org The ability of a molecule to act as a hydrogen bond donor or acceptor influences its solubility, boiling point, and interactions with biological targets. nih.govrsc.org For 4-chloro-3-ethynylaniline, computational predictions indicate the following:

Hydrogen Bond Acceptor Count: 1 chemscene.com

Hydrogen Bond Donor Count: 1 chemscene.com

The primary hydrogen bond donor is the aniline (-NH₂) group, while the nitrogen atom of the aniline group and the π-system of the ethynyl group can act as hydrogen bond acceptors. chemscene.com

Rotatable Bonds Analysis

The number of rotatable bonds in a molecule is a measure of its conformational flexibility. It is defined as any single bond, not in a ring, bound to a non-terminal heavy (non-hydrogen) atom. For 4-chloro-3-ethynylaniline, the predicted number of rotatable bonds is 0. chemscene.com The rigidity of the benzene ring and the linear nature of the ethynyl group, along with the small size of the other substituents, result in a conformationally restricted structure.

Predicted Collision Cross Section (CCS) for Ion Mobility Studies

Ion mobility-mass spectrometry (IM-MS) is an analytical technique that separates ions based on their size, shape, and charge. mdpi.com The collision cross section (CCS) is a key parameter derived from IM-MS, representing the effective area of the ion as it travels through a buffer gas. mdpi.comdntb.gov.ua The prediction of CCS values through computational methods, often employing machine learning, is a rapidly growing field that aids in the identification of unknown compounds. nih.govmdpi.com

Predicted CCS values for various ionic adducts of 4-chloro-3-ethynylaniline have been calculated. uni.lu These values are essential for identifying the compound in complex mixtures using IM-MS techniques.

Table 1: Predicted Collision Cross Section (CCS) Values for 4-chloro-3-ethynylaniline Adducts. uni.lu
Adductm/z (mass-to-charge ratio)Predicted CCS (Ų)
[M+H]⁺152.02616130.9
[M+Na]⁺174.00810143.2
[M-H]⁻150.01160133.2
[M+NH₄]⁺169.05270150.6
[M+K]⁺189.98204137.4
[M+H-H₂O]⁺134.01614120.9
[M+HCOO]⁻196.01708146.2

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide critical insights into its conformational flexibility and the influence of surrounding solvent molecules on its structure and properties. These simulations model the interactions between atoms within the molecule and with its environment, governed by a force field, to predict its behavior at the atomic level.

The effect of solvents is a crucial aspect that MD simulations can elucidate. By explicitly including solvent molecules (such as water, methanol, or dimethyl sulfoxide) in the simulation box, it is possible to study solute-solvent interactions in detail. These simulations can reveal the formation of hydrogen bonds between the amine group of 4-chloro-3-ethynylaniline and polar solvent molecules, as well as other non-covalent interactions. The arrangement of solvent molecules around the solute forms a solvation shell, and understanding its structure and dynamics is key to predicting the compound's solubility, reactivity, and transport properties in different media. For instance, in a polar protic solvent, the amino group would act as a hydrogen bond donor, while the nitrogen atom and the ethynyl group's triple bond could act as hydrogen bond acceptors.

The data generated from these simulations can be extensive. Key parameters that are typically analyzed include root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and radial distribution functions (RDFs) to characterize the structure of the solvent around the solute.

While detailed experimental or simulation-based research findings on the conformational analysis and solvent effects of this compound are limited, predicted computational data is available from various sources.

Table 1: Predicted Computational Properties of 4-chloro-3-ethynylaniline

PropertyValueSource
Topological Polar Surface Area (TPSA)26.02 ŲChemScene chemscene.com
LogP1.9035ChemScene chemscene.com
Hydrogen Bond Acceptors1ChemScene chemscene.com
Hydrogen Bond Donors1ChemScene chemscene.com
Rotatable Bonds0ChemScene chemscene.com
Predicted Collision Cross Section ([M+H]⁺)130.9 ŲPubChemLite uni.lu
Predicted Collision Cross Section ([M+Na]⁺)143.2 ŲPubChemLite uni.lu
Predicted Collision Cross Section ([M-H]⁻)133.2 ŲPubChemLite uni.lu

These predicted values offer a preliminary understanding of the molecule's physicochemical properties, which are influenced by its conformational behavior and interactions with solvents.

Applications in Advanced Materials Science and Synthetic Organic Building Blocks

Precursor for Functional Monomers and Polymers

The presence of the ethynyl (B1212043) (alkyne) and amino functionalities allows 4-chloro-3-ethynylaniline (B3029861) to serve as a key precursor for the synthesis of specialized polymers. These functional groups provide reactive handles for polymerization and for the introduction of specific properties into the resulting materials.

The terminal alkyne group of 4-chloro-3-ethynylaniline is particularly suited for modern polymerization techniques, most notably "click chemistry." The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific reaction that allows for the linking of alkyne-functionalized monomers with azide-containing counterparts to form stable triazole linkages. researchgate.netsigmaaldrich.com This methodology enables the precise construction of polymers with well-defined architectures.

The general strategy involves converting the aniline (B41778) group to a more stable derivative or utilizing the alkyne as the primary reactive site for polymerization. For instance, polymers can be designed where the 4-chloro-3-ethynylaniline unit is incorporated into the polymer backbone or as a pendant group. The synthesis of alkyne-functionalized polymers is a robust method for creating materials that can be further modified post-polymerization, allowing for the attachment of various functional molecules. nih.govdntb.gov.ua This approach is valuable for creating materials with tailored properties for applications such as drug delivery systems and advanced coatings. researchgate.netresearchgate.net

Table 1: Polymerization Strategies Utilizing Alkyne Functionality

Polymerization TechniqueReactive Group UtilizedResulting LinkagePotential Application
Click Chemistry (CuAAC)Terminal Alkyne1,2,3-TriazoleFunctionalized materials, Bioconjugation researchgate.netsigmaaldrich.com
Sonogashira CouplingTerminal AlkyneCarbon-Carbon Triple BondConjugated polymers, Electronic materials
Living Anionic PolymerizationCan be initiated from a modified aniline groupCarbon-Carbon Single BondWell-defined block copolymers dntb.gov.ua
Thiol-yne ReactionTerminal AlkyneThioetherCross-linked networks, Hydrogels nih.gov

Conjugated polymers, characterized by alternating single and double or triple bonds along their backbone, are essential materials in the field of organic electronics. The aromatic ring and the ethynyl group of 4-chloro-3-ethynylaniline make it a suitable candidate for incorporation into such systems. The delocalized π-electrons across the polymer backbone are responsible for its electronic properties, such as conductivity and electroluminescence.

By participating in cross-coupling reactions like the Sonogashira coupling, 4-chloro-3-ethynylaniline can be integrated into the main chain of a conjugated polymer. The presence of the chloro and amino substituents on the aromatic ring can be used to fine-tune the electronic properties (e.g., the HOMO/LUMO energy levels) of the resulting polymer, which is a critical aspect in the design of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The ability to modify the aniline group further provides a route to modulate solubility and morphology, which are also crucial for device performance.

Scaffold for Complex Molecular Architectures via Iterative Synthesis

The defined substitution pattern and multiple reactive sites of 4-chloro-3-ethynylaniline make it an excellent scaffold for the bottom-up synthesis of complex, multi-ring systems.

The compound serves as a valuable starting material for the synthesis of various heterocyclic structures. A notable example is its use in the synthesis of cinnolines, a class of nitrogen-containing bicyclic heterocycles. Through a diazotization reaction of the aniline group with sodium nitrite (B80452) in the presence of concentrated hydrochloric acid, followed by an intramolecular cyclization where the resulting diazonium salt attacks the adjacent ethynyl group, 4-chlorocinnolines can be efficiently prepared. tandfonline.com This reaction provides a direct route to functionalized cinnoline (B1195905) cores, which are scaffolds of interest in medicinal chemistry. tandfonline.com

Furthermore, the alkyne and the chloro-substituted aromatic ring can participate in various annulation reactions to build more complex polycyclic aromatic hydrocarbons (PAHs). rsc.orgrsc.org Palladium-catalyzed reactions, for example, can be employed to construct larger aromatic systems by coupling the aniline derivative with other aromatic fragments. rsc.org Such synthetic strategies are fundamental to creating novel materials with unique photophysical properties. nih.govnih.govresearchgate.net

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of porous crystalline materials with high surface areas and tunable structures. researchgate.netnih.gov The construction of these frameworks relies on the use of well-defined molecular building blocks (linkers) that self-assemble into extended, ordered networks. nih.govresearchgate.netnih.gov

4-chloro-3-ethynylaniline possesses the necessary characteristics to act as such a building block. The aniline group can be used to form imine, amide, or other covalent bonds, which are common linkages in COF synthesis. nih.govrsc.org The linear geometry imposed by the ethynyl group can direct the formation of specific network topologies. For instance, if the aniline is reacted with a trigonal aldehyde co-monomer, it could lead to the formation of a 2D hexagonal COF network. researchgate.net The chlorine atom provides an additional site for post-synthetic modification, allowing for the tuning of the framework's properties after its initial construction. nih.gov

In the context of MOFs, the aniline or a derivative thereof could coordinate to metal centers, or the entire molecule could be functionalized to carry appropriate coordinating groups (e.g., carboxylic acids, pyridines) to act as a linker between metal nodes. researchgate.netnih.govnih.govdntb.gov.ua The defined length and rigidity of the molecule would contribute to the formation of a porous and crystalline framework. semanticscholar.org

Table 2: Potential of 4-chloro-3-ethynylaniline as a Framework Building Block

Framework TypePotential RoleKey Functional Group(s)Resulting Linkage/Interaction
Covalent Organic Frameworks (COFs)Organic LinkerAniline, EthynylImine, Amide, Triazole nih.govnih.gov
Metal-Organic Frameworks (MOFs)Modified Organic LinkerAniline (or derivative), EthynylCoordination bond with metal ions researchgate.netnih.gov

Development of Novel Synthetic Reagents and Catalysts

Beyond its role in materials, 4-chloro-3-ethynylaniline can be a precursor for novel reagents and catalysts. The reactivity of the aniline and alkyne groups allows for its transformation into a wide variety of more complex molecules. The aniline moiety can be converted into a diazonium salt, a highly versatile intermediate that can be substituted with a wide range of functional groups (e.g., -OH, -CN, other halogens) through Sandmeyer-type reactions.

The ethynyl group is a handle for attaching the molecule to larger structures, including catalytic supports or the backbones of ligands for transition metal catalysis. For example, the molecule could be incorporated into a phosphine (B1218219) ligand, and the resulting complex with a metal like palladium or rhodium could be investigated for catalytic activity in cross-coupling, hydrogenation, or other organic transformations. The development of cost-effective and environmentally benign catalytic systems is a major goal in modern organic synthesis, and building blocks like 4-chloro-3-ethynylaniline provide a platform for creating such novel catalysts. scielo.br Its derivatives could also serve as key intermediates in the synthesis of complex, biologically active molecules. nih.govnih.govrsc.orgbeilstein-journals.org

Design of Probes for Chemical Biology (excluding biological findings)

The design of chemical probes often relies on the incorporation of specific functionalities that allow for detection or interaction with other molecules. nih.goveubopen.org The terminal alkyne group of 4-chloro-3-ethynylaniline makes it an attractive candidate for integration into such probes through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". chemscene.com

Tools for Mechanistic Chemical Investigations (excluding biological applications)

In the realm of mechanistic chemical investigations, molecules with well-defined and multiple reactive sites serve as excellent tools to probe reaction pathways. ethz.chnih.gov 4-chloro-3-ethynylaniline, with its aniline, chloro, and ethynyl functionalities, can be employed as a substrate to study the selectivity and mechanism of various chemical transformations.

For example, in transition-metal-catalyzed reactions, the presence of multiple potential coordination sites (the amine and the alkyne) and reactive bonds (C-Cl, C-H of the alkyne, N-H) allows for the investigation of catalyst selectivity and the elucidation of reaction intermediates. ethz.ch By systematically modifying the reaction conditions, one could study the competitive oxidative addition at the C-Cl bond versus reactions involving the alkyne or aniline. Furthermore, its use in polymerization studies can provide insights into how substituents on the aniline ring influence the polymerization mechanism and the properties of the resulting polymer. nih.govmdpi.com The defined stereochemistry and electronic properties of this molecule provide a solid foundation for kinetic and mechanistic studies of complex organic reactions. nih.gov

Q & A

Q. What stability protocols are recommended for long-term storage of this compound?

  • Methodological Answer : Store in airtight, light-resistant containers under nitrogen at –20°C. Avoid aqueous solutions unless buffered (pH 4–6), as hydrolysis of the ethynyl or chloro groups may occur . Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways .

Advanced Research Questions

Q. How can reaction mechanisms involving the ethynyl group be elucidated during derivatization?

  • Methodological Answer : Use isotopic labeling (e.g., D₂O exchange) to track protonation sites. Computational modeling (DFT) can predict electrophilic attack patterns on the ethynyl moiety. For experimental validation, perform trapping experiments with azide reagents to detect cycloaddition intermediates .

Q. What strategies resolve contradictions in impurity profiles between batch syntheses?

  • Methodological Answer : Employ orthogonal analytical methods:
  • LC-MS/MS : Identify trace impurities (e.g., dechlorinated byproducts or ethynyl oxidation products) .
  • XRD : Compare crystallinity between batches; amorphous phases may indicate impurity entrapment .
  • DoE (Design of Experiments) : Statistically isolate variables (e.g., stirring rate, HCl concentration) causing variability .

Q. How can researchers develop a validated HPLC method for quantifying this compound in complex matrices?

  • Methodological Answer :
  • Column : C18 with 5-µm particle size and 250 mm length.
  • Mobile Phase : Acetonitrile:phosphate buffer (pH 3.0, 60:40 v/v) at 1.0 mL/min .
  • Detection : UV at 254 nm (ε > 5000 L·mol⁻¹·cm⁻¹). Validate per ICH Q2(R1) guidelines for linearity (R² >0.999), LOD (0.1 µg/mL), and recovery (98–102%) .

Q. What synthetic routes minimize genotoxic impurities in this compound?

  • Methodological Answer : Replace chlorinated solvents (e.g., CCl₄) with greener alternatives (e.g., CPME) during halogenation steps . Use scavengers like thiourea to trap alkylating agents. Purge residuals via recrystallization in ethanol/water (70:30) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.